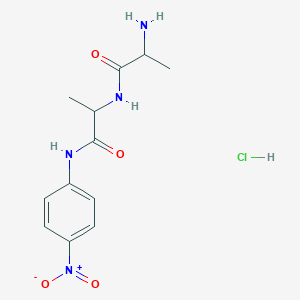

H-Ala-Ala-pNA

Description

Historical Context and Evolution of Chromogenic Peptide Substrates

The concept of using synthetic substrates to measure enzyme activity has been a cornerstone of biochemistry for decades. haemochrom.de Before the advent of chromogenic substrates, enzyme assays often relied on more complex methods. The introduction of chromogenic peptide substrates in the early 1970s marked a significant advancement in the field. diapharma.comnih.gov These synthetic molecules were engineered to be highly specific for their target enzymes, offering a more direct and convenient method for activity measurement. diapharma.com

Initially, the high cost and the need for manual assay procedures limited their widespread adoption to a few specialized laboratories. nih.gov However, with advancements in synthetic chemistry and the development of automated and microtiter plate methods, these assays became more accessible and are now standard in most hospital and research laboratories. nih.gov The evolution of this technology has expanded from its initial applications in studying the coagulation and fibrinolytic systems to a broad range of enzymes, including those involved in the complement system and various cellular processes. diapharma.comnih.gov The development of new substrates continues, with modern approaches even utilizing artificial intelligence to design peptides with optimal cleavage kinetics and selectivity for specific proteases. biorxiv.orgmicrosoft.com

Fundamental Principles of Chromogenic Substrate Technology

Chromogenic substrate technology is based on a straightforward yet elegant principle: an enzyme's catalytic activity is harnessed to produce a measurable color change. dcfinechemicals.comlabtestsguide.com These substrates are composite molecules, typically consisting of a peptide sequence recognized by the target enzyme, linked to a chromophore (a color-producing group). diapharma.comdcfinechemicals.com In its bonded state within the substrate molecule, the chromophore is colorless. quora.com

The core of the technology relies on the following steps:

Enzymatic Recognition and Cleavage: The enzyme specifically recognizes and binds to the peptide portion of the chromogenic substrate. dcfinechemicals.com It then catalyzes the hydrolysis of a specific peptide bond, which in the case of substrates like H-Ala-Ala-pNA, is the amide bond linking the peptide to the chromophore, p-nitroaniline (pNA). oup.comnhsjs.com

Chromophore Release: Upon cleavage, the pNA is released from the peptide. researchgate.net

Color Development: Free pNA has a distinct yellow color and strongly absorbs light at a specific wavelength, typically around 405 nm. sigmaaldrich.comtaylorandfrancis.com The intact substrate, by contrast, absorbs light at a different wavelength (around 316 nm) and is essentially colorless in the visible spectrum. oup.com

Spectrophotometric Quantification: The rate of color formation is directly proportional to the enzymatic activity in the sample. diapharma.com This change in absorbance over time can be precisely measured using a spectrophotometer, allowing for the calculation of the enzyme's activity. oup.comcreative-enzymes.com

The relationship between the concentration of the colored product and the absorbance of light is described by the Beer-Lambert Law, a fundamental principle in colorimetric analysis. tutorchase.com This law enables the accurate quantification of enzyme activity by measuring the concentration of the released chromophore. tutorchase.com

Significance of this compound in Enzymatic Activity Measurement

This compound and its derivatives, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, are particularly significant as substrates for the enzyme elastase. caymanchem.comsigmaaldrich.com Elastase, a type of serine protease, plays a crucial role in various physiological and pathological processes. The tri-alanine peptide sequence of this substrate is a preferred recognition motif for elastase, making it a highly effective tool for studying its activity. caymanchem.com

The assay using this substrate is highly reproducible and can be performed relatively quickly. sigmaaldrich.com For instance, in a typical assay for leukocyte elastase, the enzyme solution is mixed with the substrate in a buffered solution, and the rate of p-nitroaniline formation is monitored by measuring the increase in absorbance at 410 nm. sigmaaldrich.com Similarly, it is used to determine the activity of porcine pancreatic elastase, with measurements typically taken at 410 nm at 25°C. elastin.com

While primarily used for elastase, similar peptide-pNA substrates are also employed for other proteases like trypsin. nih.gov The specificity of the assay is determined by the amino acid sequence of the peptide. oup.com For trypsin, which preferentially cleaves after positively charged amino acids like arginine or lysine, substrates with these residues linked to pNA are used. chondrex.comchondrex.com The versatility of linking different peptide sequences to p-nitroaniline has made this class of chromogenic substrates indispensable for protease research. nih.gov

| Enzyme | Substrate Example | Typical Wavelength for pNA Detection (nm) |

|---|---|---|

| Elastase (leukocyte and pancreatic) | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 405 - 410 |

| Trypsin | Boc-Gln-Ala-Arg-pNA | 405 |

| Caspase-3 | Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) | 405 |

| Caspase-8 | Acetyl-Ile-Glu-Thr-Asp p-nitroaniline (Ac-IETD-pNA) | 405 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17ClN4O4 |

|---|---|

Molecular Weight |

316.74 g/mol |

IUPAC Name |

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H |

InChI Key |

ANJWMSXXZASOLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Methodological Approaches for H Ala Ala Pna Based Enzymatic Assays

Spectrophotometric Detection Methodologies for p-nitroaniline Release

The enzymatic hydrolysis of H-Ala-Ala-pNA results in the liberation of p-nitroaniline, a chromophore that can be quantified using spectrophotometry. This forms the basis of a continuous kinetic assay, where the rate of increase in absorbance is directly proportional to the enzyme's activity.

The accurate measurement of p-nitroaniline concentration is critical for the reliability of the enzymatic assay. While the absorbance maximum of p-nitroaniline can be influenced by the specific buffer composition and pH of the assay, a generally accepted and widely used wavelength for its detection is between 405 nm and 410 nm. elastin.comelastin.comworthington-biochem.comnih.gov This range provides a strong signal for the released p-nitroaniline, allowing for sensitive detection of enzyme activity. For instance, in assays for porcine pancreatic elastase and human sputum elastase using the closely related substrate N-Suc-Ala-Ala-Ala-pNA, the absorbance is consistently monitored at 410 nm. elastin.comelastin.comworthington-biochem.com Similarly, kinetic determinations of various proteases, including elastase, on microtiter plates have utilized a wavelength of 405 nm to monitor the release of p-nitroanilide. nih.govresearchgate.net Some protocols for other aminopeptidases using different pNA-linked substrates have employed a wavelength of 380 nm. illinois.eduillinois.edu However, for elastase assays, 410 nm is the most frequently cited optimal wavelength.

Table 1: Recommended Wavelengths for p-nitroaniline Detection

| Wavelength | Enzyme/Assay Type | Source(s) |

|---|---|---|

| 410 nm | Porcine Pancreatic Elastase | elastin.comworthington-biochem.com |

| 410 nm | Human Sputum Elastase | elastin.com |

| 405 nm | General Protease Assays (microplate) | nih.govresearchgate.net |

The conditions under which an enzymatic assay is performed significantly impact the enzyme's activity and the stability of the substrate and product. Therefore, the selection of an appropriate buffer system, pH, and temperature is paramount. For assays involving this compound and similar substrates, Tris-HCl is a commonly employed buffer.

For porcine pancreatic elastase, a standard assay condition involves 0.1 M Tris buffer at a pH of 8.3 and a temperature of 25°C. elastin.com Another protocol suggests a 0.1 M Tris buffer at pH 8.0, also at 25°C. worthington-biochem.com For human sputum elastase, the recommended buffer is 0.1 M Tris with 0.5 M NaCl at a pH of 7.5 and a temperature of 25°C. elastin.com In the context of broader protease studies, a buffer of 0.1 M Tris with 10 mM EDTA at pH 8.0 and room temperature (25°C) has been used. pnas.org For kinetic stability studies of proteases, a 100 mM Tris buffer at pH 8.0 has been utilized. nih.gov The inclusion of salts like NaCl can be important for maintaining enzyme stability and activity. elastin.com

Table 2: Examples of Standard Assay Conditions

| Enzyme | Substrate | Buffer System | pH | Temperature (°C) | Source(s) |

|---|---|---|---|---|---|

| Porcine Pancreatic Elastase | N-Suc-Ala-Ala-Ala-pNA | 0.1 M Tris | 8.3 | 25 | elastin.com |

| Porcine Pancreatic Elastase | N-Suc-Ala-Ala-Ala-pNA | 0.1 M Tris | 8.0 | 25 | worthington-biochem.com |

| Human Sputum Elastase | N-Suc-Ala-Ala-Ala-pNA | 0.1 M Tris, 0.5 M NaCl | 7.5 | 25 | elastin.com |

| Various Proteases | Peptide Substrates | 0.1 M Tris, 10 mM EDTA | 8.0 | 25 | pnas.org |

Assay Development and Optimization for Specific Proteolytic Enzymes

The development of an assay using this compound for a specific proteolytic enzyme requires careful optimization of various parameters to ensure accurate and reproducible results. A key aspect of this is the determination of the enzyme's kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

A kinetic analysis of porcine pancreatic elastase with the substrate Suc-AAA-pNA was performed in 0.1 M Tris HCl buffer at pH 8.0 and 25°C. tandfonline.com The substrate concentrations for such kinetic studies typically range from well below to well above the expected Km value to allow for accurate determination of the kinetic constants. tandfonline.com For instance, in the aforementioned study, substrate concentrations ranged from 70 μM to 4200 μM. tandfonline.com The reaction progress is monitored by the increase in absorbance at 410 nm. tandfonline.com Such kinetic analyses are fundamental for understanding the enzyme's efficiency with the this compound substrate and for comparing the inhibitory effects of different compounds.

Integration of this compound Assays into Automated and High-Throughput Platforms

The simplicity and spectrophotometric readout of the this compound assay make it highly amenable to adaptation for automated and high-throughput screening (HTS) platforms. These platforms are essential for the rapid screening of large libraries of potential enzyme inhibitors.

The assay can be readily transferred from a standard cuvette-based spectrophotometer to a microplate reader format, typically using 96-well plates. nih.govresearchgate.net This allows for the simultaneous measurement of multiple reactions, significantly increasing the throughput. For example, a study describes the simultaneous kinetic determination of several pancreatic enzymes, including elastase, on a single 96-well microtiter plate, with the reactions monitored at 405 nm. researchgate.net In such setups, automated liquid handling systems can be used to dispense the substrate, enzyme, and test compounds into the wells, further enhancing the efficiency and reproducibility of the screening process. A typical HTS protocol would involve pre-incubating the enzyme with potential inhibitors before initiating the reaction by adding the this compound substrate. nih.gov The rate of p-nitroaniline formation is then monitored over time by the microplate reader. nih.gov This approach has been successfully applied in the screening of microbial metabolites for HIV-1 protease inhibitors, demonstrating the utility of p-nitroanilide-based assays in large-scale screening campaigns. nih.gov

Enzymatic Kinetic Characterization Employing H Ala Ala Pna

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)

The Michaelis-Menten model describes the relationship between the initial reaction velocity () of an enzyme-catalyzed reaction and the substrate concentration ([S]). The key parameters derived from this model are:

Km (Michaelis constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (). It is often indicative of the enzyme's affinity for its substrate; a lower Km suggests higher affinity.

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.

kcat (Turnover number): The number of substrate molecules converted into product per enzyme molecule per unit of time, calculated as , where is the enzyme concentration. It reflects the enzyme's catalytic efficiency.

Accurate determination of Michaelis-Menten parameters necessitates the establishment of an appropriate substrate concentration range. This optimization is crucial to ensure that the measured initial velocities are within the linear phase of the enzyme's activity and to avoid potential issues like substrate inhibition, which can occur at very high substrate concentrations csic.es. Researchers typically test a series of substrate concentrations, often spanning several orders of magnitude, to identify the range where the reaction velocity increases proportionally with substrate concentration before reaching saturation csic.es. For H-Ala-Ala-pNA, as with other chromogenic substrates, this involves monitoring the rate of pNA release over time at varying substrate concentrations csic.es. Studies often involve testing concentrations from 0.01 mM up to several millimolar, depending on the specific enzyme's affinity and potential for inhibition csic.esresearchgate.net.

Graphical methods are commonly used to linearize the Michaelis-Menten equation and facilitate the determination of Km and Vmax.

Lineweaver-Burk Plot: This is a double reciprocal plot of versus . The equation is:

The plot yields a straight line with an intercept on the y-axis of and an intercept on the x-axis of . The slope of the line is plos.orgfigshare.comasm.orgnih.gov.

Hanes Plot (Hanes-Woolf Plot): This method plots against . The equation is:

The y-intercept is , the x-intercept is , and the slope is plos.orgfigshare.comasm.orgnih.govukrbiochemjournal.org.

These linearization techniques are valuable for visualizing kinetic data and estimating parameters, although they can sometimes amplify experimental errors, particularly at low substrate concentrations for Lineweaver-Burk plots nih.gov. It is important to ensure that the data used for these plots represent true initial velocities to avoid misinterpretation nih.gov.

Characterization of Specific Protease Classes Utilizing this compound

This compound has been instrumental in characterizing the activity and specificity of various protease families.

Serine proteases are a class of enzymes that utilize a serine residue in their active site for catalysis. This compound can serve as a substrate for certain serine proteases, particularly those that cleave dipeptide bonds. For example, some chymotrypsin-like serine proteases have been shown to hydrolyze substrates like N-succinyl-Ala-Ala-Pro-Phe-pNA nih.govnih.govresearchgate.netjabonline.inpnas.org. While this compound itself is not as commonly cited for broad serine protease characterization as longer peptide substrates, its dipeptide nature makes it a potential substrate for enzymes with specificity for such sequences. Research into serine proteases like those from Bacillus clausii has utilized N-Suc-Ala-Ala-Pro-Phe-pNA, indicating the general applicability of pNA-based substrates for this class nih.govresearchgate.net.

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides. This compound, being a dipeptide with a pNA C-terminus, is a suitable substrate for aminopeptidases that recognize and cleave N-terminal alanine (B10760859) residues. For instance, aminopeptidase (B13392206) N (PepN) from Lactobacillus helveticus has been characterized using H-Ala-pNA plos.orgfigshare.complos.orgnih.govresearchgate.net. While H-Ala-pNA is a simpler substrate, the dipeptide structure of this compound suggests its utility for aminopeptidases that process dipeptides. Studies on aminopeptidases often involve testing a panel of chromogenic substrates to determine specificity, and this compound would be included for enzymes that cleave Ala-Ala bonds from the N-terminus asm.org.

Dipeptidyl peptidases (DPPs) are enzymes that cleave dipeptides from the N-terminus of proteins or peptides. This compound is particularly relevant to this class as it is a dipeptide substrate.

Dipeptidyl Peptidase IV (DPP IV): While this compound is not the primary substrate for DPP IV, which typically cleaves Xaa-Pro bonds, some studies indicate weak activity against this compound for certain DPP IV homologues nih.gov. More commonly, substrates like H-Gly-Pro-pNA and H-Ala-Pro-pNA are used for DPP IV characterization csic.esnih.govcymitquimica.combachem.com.

Dipeptidyl Aminopeptidases (DPAPases): this compound is a recognized substrate for certain DPAPases. For example, H-Val-Ala-pNA is noted as a substrate for dipeptidyl aminopeptidase (DPAPase) from Streptococcus bovis medchemexpress.commedchemexpress.eu. The presence of two alanine residues in this compound makes it a direct candidate for characterizing other DPAPases that specifically cleave dipeptides composed of alanine residues. Research into dipeptidyl peptidases from Aspergillus fumigatus (DPPV) has also utilized this compound as a substrate bachem.com.

Table 1: Kinetic Parameters of Enzymes Characterized with this compound (or related substrates)

| Enzyme/Enzyme Class | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference(s) | Notes |

| PepN (Aminopeptidase N) | H-Ala-pNA | 0.209 | 0.028 | N/A | plos.orgfigshare.complos.orgnih.govresearchgate.net | Km and Vmax determined by Lineweaver-Burk plots. |

| PepX (X-prolyl dipeptidyl aminopeptidase) | H-Ala-Pro-pNA | 1.53 | 2.61 nkat/mL | N/A | researchgate.netplos.org | Vmax reported in nkat/mL, specific activity was 370 nkat/mg. |

| DPP IV homologue | This compound | Not Specified | Not Specified | N/A | nih.gov | Weak activity observed compared to other substrates. |

| DPPV (Dipeptidyl Peptidase V) | This compound | Not Specified | Not Specified | N/A | bachem.com | Used as a substrate for characterization. |

| Cod trypsin I | MeoSuc-Ala-Ala-Arg-pNA | Not Specified | Not Specified | Not Specified | skemman.is | Tested as one of seven pNA substrates. |

| Subtilisin Carlsberg | N-Suc-Ala-Ala-Pro-Phe-pNA | Not Specified | Not Specified | Not Specified | nih.govnih.govresearchgate.netjabonline.inpnas.org | Used for kinetic dissection and characterization. |

| Streptococcus bovis DPAPase | H-Val-Ala-pNA | 0.22 | Not Specified | N/A | cymitquimica.commedchemexpress.commedchemexpress.eu | Km value reported. |

Compound List

this compound (N-acetyl-L-alanyl-L-alanine p-nitroanilide)

p-nitroaniline (pNA)

H-Ala-pNA (N-acetyl-L-alanine p-nitroanilide)

H-Val-Ala-pNA (N-acetyl-L-valyl-L-alanine p-nitroanilide)

H-Gly-Pro-pNA (N-acetyl-glycyl-L-proline p-nitroanilide)

H-Ala-Pro-pNA (N-acetyl-L-alanyl-L-proline p-nitroanilide)

H-Arg-Pro-pNA (N-acetyl-L-arginyl-L-proline p-nitroanilide)

Suc-Ala-Ala-Pro-Phe-pNA (N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide)

MeoSuc-Ala-Ala-Arg-pNA (Methoxy-succinyl-L-alanyl-L-alanyl-L-arginine p-nitroanilide)

Ala-Ala-Pro-pNA (L-alanyl-L-alanyl-L-proline p-nitroanilide)

Ala-Phe-Pro-pNA (L-alanyl-L-phenylalanyl-L-proline p-nitroanilide)

Gly-Gly-pNA (Glycyl-glycine p-nitroanilide)

Val-Ala-pNA (L-valyl-L-alanine p-nitroanilide)

Ala-Ala-Ala-pNA (L-alanyl-L-alanyl-L-alanine p-nitroanilide)

H-Phe-pNA (N-acetyl-L-phenylalanine p-nitroanilide)

H-Arg-pNA (N-acetyl-L-arginine p-nitroanilide)

Bz-Phe-Val-Arg-pNA (Benzoyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide)

Tos-Gly-Pro-Lys-pNA (Tosyl-glycyl-L-prolyl-L-lysine p-nitroanilide)

H-D-Val-Leu-Arg-pNA (N-acetyl-D-valyl-L-leucyl-L-arginine p-nitroanilide)

Z-Val-Gly-Arg-pNA (Benzyloxycarbonyl-L-valyl-glycyl-L-arginine p-nitroanilide)

D-Phe-Pro-Arg-pNA (D-phenylalanyl-L-prolyl-L-arginine p-nitroanilide)

BApNA (N-α-benzoyl-DL-arginine p-nitroanilide)

Suc-(Ala)2-Pro-Phe-pNA (N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide)

Suc-Ala-Ala-Ala-pNA (N-succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide)

N-Suc-Ala-Ala-Pro-Phe-pNA (N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide)

Substrate Specificity Profiling and Comparative Analysis with H Ala Ala Pna

Elucidation of Enzyme Recognition Sequences and Cleavage Sites

H-Ala-Ala-pNA serves as a substrate for several classes of peptidases, notably dipeptidyl peptidases (DPPs) and other proteases. Research indicates that enzymes like the X-prolyl dipeptidyl peptidase (DPP) from Lactobacillus sakei can hydrolyze this compound, albeit at lower rates compared to substrates with a proline residue at the penultimate position researchgate.net. Similarly, a dipeptidyl peptidase from Streptococcus gordonii showed weaker activity (<10%) against this compound compared to H-Gly-Pro-pNA, H-Ala-Pro-pNA, and H-Arg-Pro-pNA nih.gov. The general cleavage site for such chromogenic substrates is typically between the C-terminal amino acid of the peptide and the pNA moiety. The recognition sequence is dictated by the specific amino acid residues preceding the cleavage site, in this case, two alanine (B10760859) residues. While the exact recognition sequences can vary between different proteases, the presence of alanine residues in the P1 and P2 positions influences enzyme binding and catalytic efficiency researchgate.net.

Comparative Hydrolysis Rates and Efficiencies with Analogous Chromogenic Substrates

The comparative analysis of this compound with other chromogenic substrates provides a deeper understanding of enzyme specificity and the structural requirements for substrate recognition.

Comparison with H-Ala-Pro-pNA, H-Gly-Pro-pNA, H-Arg-Pro-pNA

This compound is frequently compared with dipeptidyl pNA substrates containing proline, such as H-Ala-Pro-pNA, H-Gly-Pro-pNA, and H-Arg-Pro-pNA, particularly when characterizing enzymes like dipeptidyl peptidases. Studies have shown that enzymes with a preference for proline at the P1 position exhibit significantly higher hydrolysis rates for substrates like H-Gly-Pro-pNA and H-Ala-Pro-pNA compared to this compound researchgate.netnih.govnih.gov. For instance, a Streptococcus gordonii DPP hydrolyzed H-Gly-Pro-pNA at the maximum rate, with H-Ala-Pro-pNA and H-Arg-Pro-pNA showing 81% and 63% of that activity, respectively, while this compound exhibited only 8% activity nih.gov. This highlights that the presence of proline in the P1 position is a key determinant for high substrate turnover for many dipeptidyl peptidases.

Comparison with other pNA-linked di- and tripeptides

When compared to a broader range of pNA-linked di- and tripeptides, this compound's utility is context-dependent on the target enzyme. For example, while this compound is a substrate for some proteases, it may not be efficiently hydrolyzed by others that have more stringent specificity requirements. For instance, some subtilisin-like proteases show specific kinetic parameters for substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Ala-pNA, indicating that variations in the peptide sequence, including the presence of proline or other residues, significantly influence hydrolysis rates nih.govasm.orgmdpi.comcaymanchem.com. The selection of chromogenic substrates like this compound, H-Ala-Pro-pNA, and others is crucial for profiling the activity spectrum of various proteases, including aminopeptidases and dipeptidyl peptidases d-nb.inforesearchgate.netresearchgate.net.

Structural Determinants of Substrate Selectivity

Compound List:

this compound

H-Ala-Pro-pNA

H-Gly-Pro-pNA

H-Arg-Pro-pNA

H-Ala-Ala-Ala-pNA

Suc-Ala-Ala-Pro-Phe-pNA

Suc-Ala-Ala-Ala-pNA

H-Gly-Arg-pNA

H-Ala-Phe-pNA

Bz-Arg-pNA

Ac-Lys-pNA

H-Phe-pNA

H-Arg-pNA

Z-Lys-pna

Z-Lys-pnp

H-Val-Ala-pNA

H-Val-Arg-pNA

Bz-DL-Arg-pNA

Bz-D-Phe-Val-Arg-pNA

H-D-Val-Leu-Arg-pNA

Bz-Ile-Glu-Gly-Arg-pNA

Bz-Pro-Phe-Arg-pNA

H-D-Val-Leu-Lys-pNA

Bz-Gln-Val-Val-Arg-pNA

H-Sar-Pro-Arg-pNA

Z-Lys-Gly-Arg-pNA

Suc-Ala-Ala-Pro-Tyr-pNA

Suc-Ala-Ala-Tyr-Leu-Val-pNA

Suc-Ala-Ala-Val-pNA

Ac-Ala-Ala-Pro-Ala-pNA

Ac-Ala-Ala-Pro-Val-pNA

Ac-Ala-Ala-Pro-Phc-pNA

Bz-Tyr-pNA

Tos-Arg-pNA

Suc-Tyr-pNA

H-Val-Arg-pNA

H-D-Phe-Pip-Arg-pNA

H-D-Phe-Pro-Arg-pNA

H-D-Phe-Pip-Lys-pNA

H-D-Phe-Pro-Lys-pNA

H-D-Phe-Pip-Om-pNA

H-D-Val-Leu-NIe-pNA

H-D-Phe-Pro-Nle-pNA

H-D-Phc-Pip-Glu-pNA

H-Gly-Arg-pNA

H-Ala-Arg-pNA

H-D-Ala-Arg-pNA

H-Val-Arg-pNA

H-D-Val-Arg-pNA

MZ-Gly-Arg-pNA

MZ-Ala-Arg-pNA

MZ-D-Ala-Arg-pNA

MZ-Aib-Arg-pNA

MZ-Val-Arg-pNA

MZ-D-Val-Arg-pNA

DMMZ-Gly-Arg-pNA

DMMZ-Ala-Arg-pNA

DEMZ-Gly-Arg-pNA

HNS-Gly-Arg-pNA

N-Succinyl-Ala-Ala-Pro-Phe-pNA

N-Succinyl-Ala-Ala-Ala-p-nitroanilide

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride

Azocasein protease substrate

N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide

L-Leucine-p-nitroanilide

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin

N-Benzoyl-L-tyrosine ethyl ester

Glt-Ala-Ala-Pro-Leu-pNA

Suc-Ala-Pro-Ala-pNA

H-Lys-Ala-pNA

H-Leu-pNA

Z-Asn-pNA

Bz-Phe-Val-Arg-pNA

Z-Ala-Lys-OH

Z-Ala-Ser-OH

H-Val-Ala-pNA

Gly-Arg-p-nitroanilide

Arg-Arg-MNA

Gly-Phe-pNA

Asp-Ala-pNA

isoAsp-Ala-pNA

H-Ala-pNA

H-Gly-pNA

L-Pro-pNA

Suc-Gly-Pro-pNA

Z-Ala-Pro-pNA

Sar-Pro-Arg-pNA

H-Ala-Pro-p-tosylate

H-Arg-Pro-p-tosylate

H-Gly-Pro-p-tosylate

Mechanistic Enzymology of H Ala Ala Pna Hydrolysis by Proteases

Investigation of Enzyme Reaction Pathways and Catalytic Intermediates

The enzymatic hydrolysis of H-Ala-Ala-pNA, like other peptide substrates, proceeds through a series of well-defined steps that constitute the enzyme's reaction pathway. For serine proteases, this pathway typically involves the formation of a non-covalent enzyme-substrate complex, followed by a chemical step involving the formation and breakdown of one or more covalent catalytic intermediates.

The general mechanism for serine protease-catalyzed hydrolysis involves a "charge-relay system" within the enzyme's active site. The reaction is initiated by the nucleophilic attack of a serine residue on the carbonyl carbon of the scissile peptide bond in the substrate. This process is facilitated by a nearby histidine residue, which acts as a general base to accept a proton from the serine hydroxyl group. This leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a region in the active site that forms hydrogen bonds with the negatively charged carbonyl oxygen of the substrate.

The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond. The C-terminal portion of the substrate (p-nitroaniline in the case of this compound) is released, and the N-terminal portion (H-Ala-Ala) becomes covalently attached to the active site serine, forming an acyl-enzyme intermediate.

The second phase of the reaction is deacylation. A water molecule enters the active site and, activated by the same histidine residue (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the N-terminal portion of the substrate and regenerate the free, active enzyme.

While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is supported by extensive kinetic studies and structural data from analogous enzyme-inhibitor complexes. lu.senih.gov Techniques like stopped-flow UV-vis spectroscopy and freeze-quench methods have been employed to detect reaction intermediates in various enzyme systems. nih.gov

Table 1: Key Steps in the Serine Protease-Catalyzed Hydrolysis of this compound

| Step | Description | Key Species Involved |

| 1. Substrate Binding | This compound binds non-covalently to the enzyme's active site. | Enzyme-Substrate (Michaelis) Complex |

| 2. Acylation | Nucleophilic attack by the active site serine forms a tetrahedral intermediate, which collapses to form a covalent acyl-enzyme intermediate, releasing p-nitroaniline. | Tetrahedral Intermediate 1, Acyl-Enzyme Intermediate |

| 3. Deacylation | A water molecule attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate. | Tetrahedral Intermediate 2 |

| 4. Product Release | The second intermediate collapses, releasing the dipeptide (H-Ala-Ala) and regenerating the free enzyme. | Free Enzyme, Dipeptide Product |

Role of Active Site Residues in this compound Cleavage

The efficiency and specificity of this compound hydrolysis are dictated by the precise arrangement and chemical properties of amino acid residues within the protease's active site. The active site can be conceptually divided into a binding site (specificity pocket) and a catalytic site.

For many serine proteases like chymotrypsin (B1334515) and trypsin, the catalytic site is characterized by a highly conserved "catalytic triad" of amino acid residues: Aspartate, Histidine, and Serine. nih.gov

Serine (e.g., Ser195 in chymotrypsin): Acts as the primary nucleophile that attacks the substrate's peptide bond.

Histidine (e.g., His57 in chymotrypsin): Functions as a general acid-base catalyst, shuttling protons between the serine residue and a water molecule during the acylation and deacylation steps. nih.gov Its protonation state is crucial, contributing to the typical bell-shaped pH-activity profile of these enzymes, with optimal activity generally between pH 7 and 8. nih.gov

Aspartate (e.g., Asp102 in chymotrypsin): Orients the histidine residue and stabilizes its positively charged form, thereby enhancing its ability to act as a general base and increasing the nucleophilicity of the serine.

In addition to the catalytic triad, other active site residues are critical for substrate binding and stabilization of the transition state. The S1 specificity pocket, for instance, determines the preference for the amino acid residue at the P1 position of the substrate (the residue contributing the carbonyl group to the scissile bond). nih.gov For this compound, the P1 residue is alanine (B10760859). Proteases that readily cleave this substrate, such as elastase, possess S1 pockets with amino acids that can accommodate the small, hydrophobic methyl side chain of alanine.

Studies using site-directed mutagenesis have been instrumental in confirming the roles of these residues. researchgate.net Replacing a key catalytic residue, even with a structurally similar one, often leads to a dramatic decrease in catalytic efficiency (kcat), highlighting its essential role in the chemical steps of catalysis. researchgate.net For example, in some glycoside hydrolases, substituting the proposed general base residue resulted in a 700-fold reduction in the apparent kcat value. researchgate.net

Table 2: Functional Roles of Key Active Site Residues in a Typical Serine Protease

| Residue | General Function | Specific Role in this compound Hydrolysis |

| Catalytic Serine | Nucleophile | Attacks the carbonyl carbon of the Ala-pNA peptide bond. |

| Catalytic Histidine | General Acid-Base Catalyst | Activates the serine for nucleophilic attack and activates water for deacylation. nih.gov |

| Catalytic Aspartate | Orientation and Charge Stabilization | Orients the histidine residue and stabilizes the positive charge it develops. |

| Oxyanion Hole Residues | Transition State Stabilization | Form hydrogen bonds with the negatively charged oxygen in the tetrahedral intermediates. |

| S1 Pocket Residues | Substrate Specificity | Provide a binding pocket that accommodates the P1 alanine residue of the substrate. nih.gov |

Allosteric Effects and Conformational Dynamics in Enzyme-Substrate Interactions

The process of substrate binding and catalysis is not a rigid "lock-and-key" interaction but a dynamic process involving significant conformational flexibility in both the enzyme and the substrate. nih.govnih.gov The binding of this compound to a protease active site can be described by models such as "conformational selection," where the unbound enzyme exists as an ensemble of different conformations, and the substrate preferentially binds to a pre-existing conformation that is catalytically competent. nih.gov

Enzyme dynamics, the motions within a protein on timescales from femtoseconds to seconds, are intrinsically linked to catalytic function. lu.senih.gov Upon binding this compound, the enzyme often undergoes conformational changes that properly align the catalytic residues and shield the reaction from the bulk solvent. These dynamics are crucial for guiding the substrate through the reaction trajectory, from the initial binding event to the formation of intermediates and finally to product release. lu.seaminer.org

Furthermore, the activity of proteases can be modulated by allosteric effects. nih.govnih.gov Allosteric regulation occurs when the binding of an effector molecule to a site distinct from the active site causes a conformational change that alters the enzyme's catalytic activity. nih.govresearchgate.net While this compound is the substrate, other molecules, such as ions, small organic molecules, or even other proteins, can act as allosteric modulators. nih.govresearchgate.net These modulators can either enhance or inhibit the hydrolysis of this compound by shifting the conformational equilibrium of the enzyme towards a more or less active state. researchgate.net The signal from the allosteric site is propagated through the protein structure to the active site, often via a network of coupled amino acid motions. nih.govresearchgate.net This dynamic interplay highlights that a comprehensive understanding of this compound hydrolysis must extend beyond the active site to consider the entire protein's structural and dynamic landscape. pnas.org

H Ala Ala Pna in Enzyme and Protease Inhibitor Research

Applications in High-Throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic agents. H-Ala-Ala-pNA is frequently utilized in HTS assays aimed at discovering enzyme inhibitors, especially those targeting proteases. The chromogenic nature of the substrate facilitates the development of robust, colorimetric assays that are amenable to automation on high-throughput screening platforms.

In HTS workflows, this compound acts as a signal generator. Active enzymes cleave the substrate, releasing p-nitroaniline, which produces a measurable color change. The presence of an inhibitor within the screened library will impede this enzymatic activity, leading to a reduced rate or absence of pNA release. This diminished signal serves as the primary indicator for identifying potential inhibitor "hits." The effectiveness of HTS assays is often assessed by parameters such as the Z'-factor, which is influenced by the choice of substrate and assay conditions. While direct HTS applications of this compound are part of a broader class of peptide-pNA substrates, its use exemplifies the principle of employing such chromogenic substrates for rapid, large-scale screening of protease inhibitors nih.gov.

Characterization of Inhibitor Potency and Selectivity

Following the identification of potential hits from HTS, subsequent characterization is essential to determine their potency and selectivity. This compound plays a crucial role in these detailed kinetic studies.

Potency Determination: The potency of an enzyme inhibitor is quantified by its IC50 value (half-maximal inhibitory concentration), representing the inhibitor concentration required to reduce enzyme activity by 50%. By using this compound as the substrate, researchers can conduct dose-response experiments. The enzyme is incubated with varying concentrations of the inhibitor in the presence of this compound, and the rate of pNA release is measured. This allows for the calculation of the IC50 value, providing a quantitative measure of the inhibitor's efficacy.

Selectivity Assessment: To evaluate an inhibitor's therapeutic potential, its selectivity for the target enzyme over other related enzymes is paramount. This compound, or similar alanine-containing peptide-pNA substrates, can be employed in parallel assays against a panel of different proteases. If an inhibitor effectively blocks the hydrolysis of this compound by a specific target protease but shows minimal or no effect on other proteases, it indicates good selectivity. Conversely, if it inhibits multiple enzymes, its specificity is limited. This comparative analysis aids in selecting inhibitors with a reduced likelihood of off-target effects. Studies using various pNA substrates, including those with alanine (B10760859) sequences, have been instrumental in characterizing the kinetics and inhibitor interactions of enzymes like dipeptidyl peptidases (DPPs) nih.gov.

Development of Peptide-Based Therapeutic Agents through Enzyme Inhibition Studies

The insights gained from enzyme inhibition studies using substrates like this compound are foundational for the development of peptide-based therapeutic agents. Many diseases are associated with the dysregulation of protease activity, making proteases significant targets for drug development.

Rational Drug Design: By studying the interactions between inhibitors and enzymes with substrates such as this compound, researchers can elucidate the enzyme's active site and catalytic mechanisms. This knowledge informs the rational design of novel peptide-based molecules that can specifically bind to and inhibit the target enzyme. For example, if this compound is a substrate for a disease-relevant protease, researchers might design peptide analogs that are resistant to cleavage but bind strongly to the enzyme's active site, thereby blocking its function.

Advancing Peptide Therapeutics: Peptide-based drugs offer advantages such as high specificity and low toxicity, stemming from their ability to engage biological targets through multiple binding interactions. Research utilizing substrates like this compound contributes to understanding the structure-activity relationships (SAR) of potential peptide inhibitors. This involves synthesizing a series of peptide analogs with variations in amino acid sequence or structural modifications to enhance stability, bioavailability, and target affinity. Data generated from enzyme assays using this compound can guide these modifications, leading to the development of more effective peptide therapeutics. Peptide therapeutics represent a growing field, valued for their specificity and potential for targeted delivery researchgate.netexplorationpub.com.

Data Table: Common Peptide-pNA Substrates in Enzyme Research

| Substrate Name | Typical Enzyme Targets | Detection Wavelength (nm) | Key Applications | References |

| This compound | Various proteases, Dipeptidyl peptidases (DPPs) | 405 | Enzyme activity assays, HTS for inhibitors, kinetic studies, selectivity profiling | nih.govchemimpex.comcymitquimica.com |

| H-Ala-Pro-pNA | Dipeptidyl peptidases (DPPs), Prolylcarboxypeptidase (PRCP) | 405 | Enzyme kinetics, inhibitor studies, drug discovery | d-nb.infonih.govbiosynth.comnih.gov |

| H-Val-Ala-pNA | Dipeptidyl peptidases (DPPs) | 405 | Enzyme activity assays, kinetic studies | d-nb.infonih.govmdpi.com |

| Suc-Ala-Ala-pNA | Proteases, Elastase | 405 | Enzyme activity assays, drug development, biochemical research | chemimpex.com |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin-like proteases, Elastase, Cathepsin G | 405 | Enzyme kinetics, inhibitor screening, protease characterization | nih.gov |

| H-Ala-pNA | Aminopeptidases | 405 | Enzyme assays, drug discovery, disease diagnosis | mdpi.comiris-biotech.deguidechem.comontosight.aisigmaaldrich.comresearchgate.net |

Compound List:

This compound: N-alanyl-L-alanyl-p-nitroanilide

H-Ala-Pro-pNA: N-alanyl-L-prolyl-p-nitroanilide

H-Val-Ala-pNA: N-valyl-L-alanyl-p-nitroanilide

Suc-Ala-Ala-pNA: N-succinyl-L-alanyl-L-alanine p-nitroanilide

Suc-Ala-Ala-Pro-Phe-pNA: N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide

H-Ala-pNA: N-alanyl-p-nitroanilide (or L-Alanine-p-nitroanilide)

Advanced Methodological Considerations and Research Directions for H Ala Ala Pna

Integration with Protein Purification and Characterization Methodologies

The integration of H-Ala-Ala-pNA and similar chromogenic substrates into protein purification and characterization workflows is crucial for monitoring and controlling unwanted proteolytic activity. slideshare.net Proteases are ubiquitous enzymes that can degrade a target protein during isolation, significantly reducing the yield and purity of the final product.

During protein purification, cell lysis releases a host of endogenous proteases that can compromise the integrity of the protein of interest. The inclusion of this compound in assays of crude lysates and subsequent purification fractions allows researchers to detect and quantify the activity of certain classes of proteases, such as aminopeptidases. By monitoring the rate of pNA release, the effectiveness of protease inhibitors or purification steps aimed at removing these contaminating enzymes can be assessed. For instance, a decrease in the rate of this compound hydrolysis in successive purification fractions would indicate the successful removal of specific proteolytic contaminants.

In protein characterization, this compound can be used to determine the substrate specificity of a purified protease. While this compound is a relatively simple dipeptide substrate, it can provide initial insights into whether a novel protease exhibits exopeptidase activity, specifically dipeptidyl peptidase activity. Comparing the hydrolysis rates of a panel of pNA-conjugated substrates with varying peptide sequences can help to build a substrate specificity profile for the enzyme under investigation. researchgate.net This information is valuable for understanding the enzyme's biological function and for designing more specific substrates or inhibitors.

This compound as a Building Block in Peptide Synthesis Research

Beyond its role as a substrate, the this compound molecule can be conceptualized as a building block in synthetic peptide chemistry, particularly for the creation of specialized research tools.

Synthesis of Specific Peptide Sequences for Biochemical Applications

The synthesis of peptide-p-nitroanilides can present technical challenges due to the low nucleophilicity of the amino group of p-nitroaniline. nih.gov However, established methods in peptide chemistry, including both solution-phase and solid-phase peptide synthesis (SPPS), have been adapted to incorporate the pNA moiety. nih.govmaastrichtuniversity.nlnih.gov

This compound can serve as a starting fragment for the synthesis of longer peptide sequences that are tailored as substrates for specific proteases. For example, a research goal might be to identify the optimal peptide sequence for a newly discovered protease. A library of peptides could be synthesized by elongating the peptide chain from the N-terminus of this compound. Subsequent screening of this library against the protease would reveal which amino acid extensions result in the highest rates of pNA release, thereby defining the enzyme's substrate preference at positions further from the cleavage site.

The synthesis of such specific peptide sequences has direct applications in developing highly selective assays for proteases involved in disease states. A substrate that is preferentially cleaved by a disease-associated protease over other closely related enzymes is a valuable tool for diagnostic and research purposes.

Advancements in Peptide-Based Therapeutics Development

The development of peptide-based therapeutics is a rapidly growing field, with peptides offering high specificity and potency. genscript.comresearchgate.netbiomatik.comresearchgate.netpolifaces.de A key area of peptide drug discovery is the development of protease inhibitors. nih.govnih.govmdpi.com Proteases are implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases, making them attractive drug targets.

In this context, this compound and its derivatives are instrumental in the high-throughput screening (HTS) of compound libraries for potential protease inhibitors. nih.gov The principle of these assays is straightforward: in the absence of an inhibitor, the target protease cleaves this compound, producing a colorimetric signal. When a potential inhibitor is present, the enzymatic activity is reduced or abolished, leading to a decrease in the signal. This allows for the rapid screening of thousands of compounds to identify "hits" that can be further developed into lead compounds.

The use of a simple and reliable substrate like this compound in the initial stages of drug discovery facilitates the identification of broad-spectrum inhibitors. Subsequently, more complex and specific peptide-pNA substrates, synthesized as described in the previous section, can be employed to characterize the selectivity of the identified inhibitors.

Methodological Advancements for Enhanced Detection and Analysis of this compound Hydrolysis

While the colorimetric detection of pNA release at 405 nm is a robust and widely used method, research is ongoing to develop more sensitive and versatile techniques for monitoring the hydrolysis of this compound and other pNA-based substrates. caymanchem.comsigmaaldrich.com

Fluorometric Assays: One significant advancement is the development of fluorescence-based detection methods. A novel approach involves a fluorescence capillary imprinted sensor designed for the highly sensitive and selective detection of p-nitroaniline. nih.gov This sensor utilizes blue CdTe quantum dots as a fluorescence source within a molecularly imprinted polymer. The presence of p-nitroaniline quenches the fluorescence, and a linear relationship exists between the fluorescence quenching efficiency and the concentration of pNA. nih.gov This method has demonstrated a detection limit in the nanomolar range, offering a substantial increase in sensitivity compared to traditional spectrophotometry. nih.gov

Electrochemical Biosensors: Another promising frontier is the use of electrochemical biosensors to detect peptide cleavage events. nih.govnih.govelsevierpure.com These sensors can be designed with a peptide substrate, such as one derived from this compound, immobilized on an electrode surface. Upon enzymatic cleavage of the peptide, a change in the electrochemical properties of the electrode surface occurs, which can be measured as a change in current or potential. An innovative strategy employed a two-stage DNA template to achieve highly efficient DNA exponential amplification following the peptide cleavage event, leading to an ultrasensitive electrochemical signal. nih.gov Such biosensors have the potential for label-free, real-time monitoring of protease activity with very high sensitivity, reaching detection limits in the picogram per milliliter range for certain proteases. nih.gov

These advanced detection methodologies offer significant advantages for the study of this compound hydrolysis, particularly in scenarios where the amount of enzyme is limited or when high sensitivity is required, such as in early disease diagnosis or the screening of very potent inhibitors.

Below is an interactive data table summarizing the detection methods for this compound hydrolysis:

| Detection Method | Principle | Typical Wavelength/Signal | Key Advantages |

| Colorimetric | Spectrophotometric measurement of released p-nitroaniline. | Absorbance at 405 nm | Simple, robust, widely accessible. |

| Fluorometric | Quenching of a fluorophore (e.g., quantum dots) by released p-nitroaniline. | Fluorescence Emission | High sensitivity (nanomolar range), suitable for low enzyme concentrations. nih.gov |

| Electrochemical | Change in electrochemical properties of an electrode upon peptide cleavage. | Current, Potential, or Impedance | Ultrasensitive (picogram/mL range), potential for label-free and real-time detection. nih.govnih.gov |

Q & A

Basic: What is H-Ala-Ala-pNA, and what are its primary applications in enzymatic studies?

This compound (Alanine-Alanine-para-Nitroanilide) is a synthetic chromogenic substrate widely used to study protease activity, particularly in enzymes like dipeptidyl peptidases. Upon enzymatic cleavage, the release of para-nitroaniline (pNA) generates a measurable absorbance at 405 nm, enabling real-time kinetic assays. Applications include:

- Enzyme kinetics : Determining (Michaelis constant) and (maximum velocity) .

- Inhibitor screening : Assessing competitive/non-competitive inhibition via dose-response curves .

- Substrate specificity profiling : Comparing catalytic efficiency across enzyme isoforms .

Methodological Note : Always validate substrate purity using HPLC or mass spectrometry before kinetic experiments to avoid interference from contaminants .

Basic: How should researchers design a kinetic assay using this compound?

A robust assay design includes:

- Substrate concentration range : Typically 0.1–10× , adjusted based on preliminary trials to ensure linearity of initial rates .

- Controls : Include blank reactions (enzyme + buffer) and negative controls (substrate + inactivated enzyme).

- Instrumentation : Use a microplate reader or spectrophotometer with temperature control (e.g., 37°C) and continuous monitoring (e.g., every 30 seconds for 10 minutes) .

Troubleshooting : Non-linear progress curves may indicate substrate depletion or enzyme instability; reduce enzyme concentration or shorten assay duration .

Advanced: How can researchers resolve inconsistencies in kinetic data obtained with this compound across different laboratories?

Contradictions often arise from:

- Variability in substrate preparation : Batch-to-batch differences in purity or solubility. Validate via independent characterization (e.g., NMR, elemental analysis) .

- Assay conditions : Differences in buffer pH, ionic strength, or co-factor availability (e.g., metal ions for metalloproteases). Standardize protocols using reference enzymes (e.g., trypsin for validation) .

- Data normalization : Express activity as specific activity (units/mg protein) rather than raw absorbance values. Use inter-laboratory calibration standards .

Methodological Recommendation : Conduct a meta-analysis of published values and identify methodological outliers (e.g., atypical pH ranges) .

Advanced: What strategies are effective for integrating this compound into complex biological systems (e.g., cell lysates)?

Challenges include interference from endogenous proteases or competing substrates. Solutions involve:

- Selective inhibition : Pre-treat lysates with class-specific protease inhibitors (e.g., PMSF for serine proteases) to isolate target enzyme activity .

- Chromatographic separation : Use size-exclusion or affinity chromatography to purify the enzyme of interest before assay .

- Signal validation : Confirm pNA specificity via LC-MS detection of cleavage products in lysates .

Data Interpretation : Compare activity in lysates vs. purified enzyme to quantify matrix effects .

Advanced: How can researchers address contradictory findings about the pH optimum of this compound cleavage by a specific enzyme?

Conflicting pH optima may stem from:

- Buffer composition : Citrate vs. phosphate buffers can alter enzyme stability. Test multiple buffer systems .

- Enzyme source : Species- or tissue-specific isoforms may have divergent pH preferences. Include isoform-specific primers/probes in experimental design .

- Substrate protonation : The ionization state of this compound’s amide bond can affect cleavage rates. Use theoretical pKa calculations (e.g., MarvinSketch) to model pH effects .

Methodological Answer : Perform pH-rate profiles under standardized conditions (e.g., 25°C, 150 mM NaCl) and compare with structural data (e.g., enzyme active-site crystallography) .

Basic: What are the critical parameters for validating this compound stability in long-term storage?

- Temperature : Store at −20°C in anhydrous DMSO or dry powder form to prevent hydrolysis .

- Light exposure : Protect from UV light to avoid nitro group degradation. Use amber vials .

- Reconstitution : Prepare fresh working solutions in assay buffer; avoid repeated freeze-thaw cycles .

Quality Control : Monitor absorbance at 340 nm (degradation product) before each experiment .

Advanced: How should researchers adapt this compound assays for high-throughput screening (HTS) platforms?

Optimizations include:

- Miniaturization : Use 384-well plates and reduce reaction volumes to 20–50 µL .

- Automation : Implement liquid handlers for consistent substrate/enzyme dispensing .

- Z’-factor validation : Ensure a Z’ > 0.5 by testing positive (enzyme + substrate) and negative (substrate alone) controls across plates .

Data Analysis : Use software (e.g., GraphPad Prism) to batch-process kinetic parameters and flag outliers .

Advanced: What statistical approaches are recommended for analyzing dose-response data from this compound-based inhibitor studies?

- Non-linear regression : Fit data to a four-parameter logistic model () .

- Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude aberrant replicates .

- Error propagation : Report IC values with 95% confidence intervals from ≥3 independent experiments .

Reproducibility Tip : Share raw data and analysis scripts via repositories like Zenodo to facilitate cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.